molecular formula C11H12F3N3O2 B1407014 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1672655-86-5

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1407014
CAS No.: 1672655-86-5
M. Wt: 275.23 g/mol
InChI Key: WDSKSPVUXKOXEM-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile represents a sophisticated organic compound with multiple functional group designations that reflect its complex molecular architecture. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(bis(2-hydroxyethyl)amino)-5-(trifluoromethyl)picolinonitrile, which precisely describes the substitution pattern on the pyridine ring. The compound is officially registered under Chemical Abstracts Service number 1672655-86-5, providing a unique identifier for regulatory and research purposes.

The molecular formula of this compound is C₁₁H₁₂F₃N₃O₂, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 275.23 grams per mole, calculated through standard computational methods used in chemical databases. The compound possesses the molecular descriptor number MFCD28122855 in the chemical registry, which serves as an additional identification parameter for procurement and research documentation.

Property Value
Chemical Abstracts Service Number 1672655-86-5
Molecular Formula C₁₁H₁₂F₃N₃O₂
Molecular Weight 275.23 g/mol
Molecular Descriptor Number MFCD28122855
International Union of Pure and Applied Chemistry Name 3-(bis(2-hydroxyethyl)amino)-5-(trifluoromethyl)picolinonitrile

The structural complexity of this compound arises from the presence of multiple functional groups attached to the central pyridine ring system. The bis(2-hydroxyethyl)amino group at position 3 introduces hydrophilic characteristics through the hydroxyl groups, while the trifluoromethyl group at position 5 contributes significant lipophilic and electron-withdrawing properties. The carbonitrile group at position 2 adds another dimension of reactivity and potential for further chemical transformations.

Historical Context and Discovery

The development of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile emerges from the broader historical context of trifluoromethylpyridine research, which has gained significant momentum in recent decades due to the unique properties conferred by fluorine-containing substituents. The exploration of trifluoromethylpyridine derivatives began as part of the systematic investigation into fluorinated heterocyclic compounds, driven by the recognition that fluorine substitution could dramatically alter the biological and physicochemical properties of organic molecules.

Historical research into pyridine derivatives has revealed their fundamental utility as intermediates for the production of organic compounds with diverse applications. The introduction of trifluoromethyl groups into pyridine systems represents a significant advancement in medicinal chemistry and materials science, as these modifications can enhance metabolic stability, alter lipophilicity, and modify electronic properties. The synthesis of multi-substituted pyridines containing both amino and trifluoromethyl substituents reflects the evolution of synthetic organic chemistry toward more complex, functionally diverse molecular architectures.

The specific development of bis(2-hydroxyethyl)amino-substituted pyridines can be traced to research efforts aimed at creating compounds with enhanced solubility profiles and potential for hydrogen bonding interactions. These structural features have proven particularly valuable in pharmaceutical research, where compounds must balance lipophilic and hydrophilic properties to achieve optimal bioavailability and target specificity. The combination of trifluoromethyl and bis(2-hydroxyethyl)amino groups in a single molecule represents a sophisticated approach to molecular design that leverages the complementary properties of these functional groups.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile as a compound of significant interest due to its potential applications across multiple research domains. The compound's unique structural features position it as a valuable building block for advanced synthetic transformations and as a potential lead compound for pharmaceutical development. Current research trends indicate that compounds containing both trifluoromethyl and amino functional groups are particularly sought after for their ability to modulate biological activity and improve drug-like properties.

The contemporary relevance of this compound is further enhanced by the growing recognition of trifluoromethylpyridine derivatives as key structural components in agrochemical and pharmaceutical applications. Research has demonstrated that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, indicating the substantial commercial and research interest in this class of compounds. The presence of the bis(2-hydroxyethyl)amino group adds an additional dimension of functionality that may enable novel applications in drug discovery and materials science.

Recent advances in heterocyclic chemistry have emphasized the importance of multifunctional pyridine derivatives for addressing challenges in drug resistance and therapeutic efficacy. The incorporation of multiple functional groups within a single molecular framework allows for fine-tuning of pharmacological properties and optimization of target selectivity. The specific combination of functional groups in 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile represents a sophisticated approach to molecular design that aligns with contemporary strategies for pharmaceutical innovation.

Research Application Relevance Factor
Pharmaceutical Development High potential due to trifluoromethyl and amino functionalities
Agrochemical Research Aligned with trifluoromethylpyridine derivative trends
Synthetic Chemistry Valuable building block for complex molecule assembly
Materials Science Potential for novel property combinations

Overview of Pyridine Derivatives and Trifluoromethyl Compounds

Pyridine derivatives constitute one of the most extensively studied classes of nitrogen-containing heterocyclic compounds, with applications spanning pharmaceutical, agrochemical, and materials science research. The pyridine ring system provides a versatile scaffold that can accommodate diverse functional group substitutions, enabling the development of compounds with tailored properties for specific applications. Recent research has demonstrated that pyridine derivatives play a vital role in addressing multidrug-resistant pathogens, with many newly synthesized pyridine compounds showing inhibitory activity against multidrug-resistant Staphylococcus aureus.

The incorporation of trifluoromethyl groups into organic molecules has become a cornerstone strategy in contemporary pharmaceutical chemistry, with approximately 40% of all fluorine-containing pesticides currently on the market containing trifluoromethyl substituents. The unique physicochemical properties of the trifluoromethyl group, including its high electronegativity, lipophilicity, and metabolic stability, make it an invaluable tool for modulating biological activity and improving drug-like properties. Research has shown that trifluoromethylpyridine derivatives are characterized by the combination of unique physicochemical properties of fluorine atoms and the distinctive characteristics of the pyridine moiety.

The synthesis of trifluoromethylpyridine derivatives has evolved to encompass three main methodological approaches: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using reactive trifluoromethyl species. These synthetic strategies have enabled the preparation of diverse trifluoromethylpyridine derivatives with applications ranging from crop protection to therapeutic intervention.

Contemporary research into pyridine derivatives has revealed their exceptional utility as scaffolds for antibacterial agents, with studies demonstrating that pyridine-bearing compounds with poor basicity generally improve water solubility in pharmaceutically relevant molecules. The development of polysubstituted pyridine derivatives has yielded compounds with potent antimicrobial activity, including 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines that show significant inhibitory effects against Escherichia coli with minimum inhibitory concentration values ranging from 0.2 to 1.3 micrograms per milliliter.

Compound Class Key Properties Applications
Pyridine Derivatives Versatile scaffold, good solubility Pharmaceuticals, agrochemicals
Trifluoromethyl Compounds High electronegativity, metabolic stability Drug development, crop protection
Combined Systems Enhanced bioactivity, improved properties Advanced therapeutics, specialty chemicals

The biological activities of trifluoromethylpyridine derivatives are attributed to the synergistic combination of fluorine's unique physicochemical properties and the pyridine moiety's electronic characteristics. This combination has led to the discovery of numerous broad-spectrum therapeutic agents and has facilitated the development of pyridine-based novel antibiotic designs for next-generation therapeutics. The continued exploration of these compound classes promises to yield innovative solutions for contemporary challenges in medicine, agriculture, and materials science.

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-10(9(6-15)16-7-8)17(1-3-18)2-4-19/h5,7,18-19H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSKSPVUXKOXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N(CCO)CCO)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution and Functionalization of Pyridine Derivatives

This approach involves starting from commercially available pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine, which undergo nucleophilic substitution to introduce amino and hydroxyethyl groups.

  • Stepwise Synthesis:
    • Step 1: Chlorination or bromination at the 2-position of pyridine to generate reactive intermediates.
    • Step 2: Nucleophilic substitution with bis(2-hydroxyethyl)amine or related amino alcohols to install the bis(2-hydroxyethyl)amino group.
    • Step 3: Introduction of the trifluoromethyl group at the 5-position via electrophilic trifluoromethylation reagents.

Research Data:

  • The trifluoromethylation can be achieved using reagents such as Togni's reagent or Umemoto's reagent under mild conditions, often in the presence of copper or silver catalysts.

Multicomponent and Coupling Reactions

Recent advances utilize multicomponent reactions (MCRs) to assemble the complex molecule efficiently:

Research Findings:

  • Studies indicate that trifluoromethylation of pyridine rings is most efficient when performed on electron-deficient pyridines, which can be prepared from 2-chloropyridine derivatives.

Specific Synthesis Pathway Based on Literature Data

Based on the synthesis of similar pyridine derivatives and the detailed experimental procedures from recent publications, a typical route involves:

Step Reaction Conditions Yield References
1 Nitration of 2-aminopyridine HNO₃, temperature control Moderate ,
2 Reduction to 2-aminopyridine Catalytic hydrogenation High
3 Introduction of trifluoromethyl group Electrophilic trifluoromethylation (e.g., Togni's reagent) Variable ,
4 Nucleophilic substitution with bis(2-hydroxyethyl)amine Base-mediated, reflux Good ,

Optimization and Notes

  • Reaction Conditions: Maintaining low temperatures during trifluoromethylation minimizes side reactions.
  • Catalysts: Copper or silver catalysts enhance electrophilic trifluoromethylation efficiency.
  • Solvent Choice: Polar aprotic solvents like acetonitrile or dichloromethane are preferred.
  • Purification: Column chromatography over silica gel, using hexane/ethyl acetate mixtures, yields pure compounds.

Summary of Key Research Findings

Synthesis Method Key Reagents Typical Yield Advantages Limitations
Nucleophilic substitution 2-chloropyridine, bis(2-hydroxyethyl)amine 70–85% Straightforward Requires prior functionalization
Electrophilic trifluoromethylation Trifluoromethylating reagents, pyridine derivatives 50–75% High selectivity Sensitive to reaction conditions
Multicomponent reactions Pyridine, amino alcohols, trifluoromethyl reagents 60–80% Efficient assembly Complex purification

Concluding Remarks

The synthesis of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile is achievable through a combination of pyridine core functionalization, electrophilic trifluoromethylation, and nucleophilic substitution reactions. Optimizing reaction conditions—particularly temperature, catalysts, and solvents—is crucial for high yields and purity. The methodologies are supported by recent research, emphasizing the importance of electrophilic trifluoromethylation techniques and nucleophilic substitution strategies in constructing such complex pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the strong electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds from the hydroxyl groups.

    Reduction: Conversion of the carbonitrile group to an amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

Summary of Application:
The compound is primarily utilized in the synthesis of agrochemicals. Its trifluoromethylpyridine (TFMP) moiety serves as a critical structural component in active ingredients designed to protect crops from pests.

Methods of Application:

  • Synthesis: The compound is synthesized through vapor-phase reactions and other chemical processes. These methods yield intermediates that are further processed into pesticides.
  • Formulation: The intermediates derived from 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile are formulated into various pesticide products.

Results and Outcomes:
The incorporation of TFMP derivatives in agrochemicals has led to the development of over 20 new ISO-named agrochemicals. The fluorine atom's unique physicochemical properties enhance the biological activity of these compounds, making them effective in pest management strategies.

Pharmaceutical Chemistry

Summary of Application:
In pharmaceutical chemistry, TFMP derivatives are integrated into drug formulations to enhance their biological activity and physical properties.

Methods of Application:

  • Intermediate Synthesis: The compound acts as an intermediate in the synthesis of pharmaceuticals. It undergoes various chemical transformations to be included in final drug products.
  • Biological Activity Enhancement: The structural characteristics of the compound contribute to improved drug efficacy and stability.

Case Studies:
Research indicates that compounds similar to 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile demonstrate enhanced binding affinity to biological targets involved in disease processes. Molecular docking studies suggest potential interactions with proteins that could inhibit their activity, thereby optimizing pharmacological profiles .

Veterinary Medicine

Summary of Application:
The compound also finds applications in veterinary medicine, where it is used to develop medications for animal health.

Methods of Application:

  • Synthesis Process: Similar to human pharmaceuticals, the synthesis for veterinary drugs involves using 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile as an intermediate.
  • Efficacy Improvement: The compound enhances the efficacy of veterinary medications, paralleling its role in human pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituents (Position) Key Functional Groups
Target Compound 3: Bis(2-hydroxyethyl)amino Trifluoromethyl, carbonitrile, diol-amine
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 5: Trifluoromethyl; 3: Amino Trifluoromethyl, carbonitrile, amine
3-(4-BENZHYDRYLPIPERAZINO)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE 3: Benzhydrylpiperazino Trifluoromethyl, carbonitrile, piperazine
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile 3: Methanesulfonyl Trifluoromethyl, carbonitrile, sulfonyl
3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile 3: 3-Fluorophenoxy Trifluoromethyl, carbonitrile, aryl ether

Key Observations :

  • Hydrophilicity: The target compound’s bis(2-hydroxyethyl)amino group confers higher water solubility compared to analogs with benzhydrylpiperazino (lipophilic) or methanesulfonyl (polar but non-hydrogen-bonding) groups .
  • Electron Effects: The trifluoromethyl and carbonitrile groups are electron-withdrawing, stabilizing the pyridine ring.
Physicochemical Properties
Property Target Compound (Predicted) 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 3-Methanesulfonyl Analogue
Molecular Weight ~279.2 g/mol 187.12 g/mol 254.2 g/mol
logP (Hydrophobicity) ~1.2 (moderate) ~1.8 ~2.5 (higher due to sulfonyl)
Melting Point Likely <200°C (amorphous diol) Not reported >200°C (crystalline sulfonyl)
Solubility in Water High (diol enhances solubility) Moderate (amine and carbonitrile) Low (sulfonyl reduces polarity)

Key Findings :

  • The target compound’s diol group reduces logP significantly compared to the methanesulfonyl analog, making it more suitable for formulations requiring aqueous compatibility .
  • The 5-amino analog (CAS 573762-62-6) is a key intermediate in Apalutamide synthesis, highlighting the importance of amino groups in drug development .

Biological Activity

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS Number: 1672655-86-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridine ring with distinct functional groups, including a bis(2-hydroxyethyl)amino moiety and a trifluoromethyl group, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3N3O2C_{11}H_{12}F_{3}N_{3}O_{2}, with a molecular weight of 275.23 g/mol. Its structure can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring that contributes to the compound's stability and reactivity.
  • Bis(2-hydroxyethyl)amino Group : This group enhances solubility and may facilitate interactions with biological targets.
  • Trifluoromethyl Group : Known for increasing lipophilicity, this group may improve cellular permeability and metabolic stability.

The biological activity of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile is believed to stem from its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially modulating metabolic pathways involved in diseases such as cancer.
  • Receptor Binding : It may interact with receptors, influencing cellular signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile. For instance, compounds with trifluoromethyl groups have been shown to exhibit significant cytotoxicity against various cancer cell lines, indicating that this structural feature may enhance their therapeutic efficacy .

Anti-inflammatory Effects

The presence of hydroxyl groups in the bis(2-hydroxyethyl)amino moiety suggests potential anti-inflammatory properties. Compounds with similar functional groups have been documented to exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Inhibition of BCAT Enzymes

A related study highlighted the development of inhibitors targeting branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. Compounds structurally related to 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile were evaluated for their ability to inhibit these enzymes effectively, showcasing their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

To understand the uniqueness of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesPotential Activity
3-[Bis(2-hydroxyethyl)amino]-5-methylpyridine-2-carbonitrileMethyl instead of trifluoromethyl groupModerate anticancer activity
3-[Bis(2-hydroxyethyl)amino]-5-chloropyridine-2-carbonitrileChlorine atom presentVariable biological activity

Q & A

Q. What are the recommended synthetic routes for preparing 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile, and how can purity be optimized?

A three-step approach is commonly used for trifluoromethylpyridine carbonitriles: halogenation, nucleophilic substitution, and cyanation. For example, substituting a halogen atom (e.g., Cl or Br) at the pyridine ring with bis(2-hydroxyethyl)amine requires anhydrous potassium fluoride in sulfolane under reflux (120–140°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water improves purity (>98%). Monitoring by HPLC with a C18 column (UV detection at 254 nm) ensures yield optimization.

Q. How can the molecular structure and crystallinity of this compound be validated?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is recommended for structural confirmation. Crystallization in dimethyl sulfoxide (DMSO) at 4°C typically yields suitable crystals. For hygroscopic samples (common with hydroxylated amines), synchrotron radiation or low-temperature data collection (100 K) mitigates moisture interference. Pair SC-XRD with DFT calculations (e.g., Gaussian 16, B3LYP/6-311++G(d,p)) to validate bond angles and electronic environments .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • NMR : ¹H/¹³C NMR in deuterated DMSO to resolve hydroxyl protons (δ 4.8–5.2 ppm) and trifluoromethyl signals (¹⁹F NMR: δ -62 to -65 ppm).
  • IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (hydroxyl groups).
  • HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

DFT-based Fukui indices (e.g., using ORCA 5.0) identify electrophilic/nucleophilic sites. The trifluoromethyl group at position 5 and the cyano group at position 2 create electron-deficient regions, making position 3 susceptible to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are modeled via COSMO-RS to optimize reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Example: If analogs with pyrrole rings show higher cytotoxicity than pyridine derivatives, conduct comparative molecular dynamics simulations (GROMACS) to assess protein-ligand binding stability. Validate with in vitro assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) to isolate electronic vs. steric effects .

Q. How can the compound’s hygroscopicity impact experimental reproducibility, and how is this mitigated?

The bis(2-hydroxyethyl)amino group increases water absorption, altering reaction stoichiometry. Store the compound under argon with molecular sieves (3Å) at -20°C. For kinetic studies, use Karl Fischer titration to quantify residual water and adjust solvent activity accordingly .

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX for refining structures with disordered trifluoromethyl groups?

SHELXL may struggle with disorder modeling due to the trifluoromethyl group’s rotational freedom. Apply ISOR and DELU restraints to thermal parameters and use TWIN/BASF commands for twinned crystals. Cross-validate with Cryo-EM data if resolution permits .

Q. How do solvent choices affect the compound’s stability in long-term storage?

Polar aprotic solvents (e.g., DMSO) stabilize the cyano group but accelerate hydrolysis of the hydroxylated amine. Non-polar solvents (e.g., toluene) reduce hydrolysis but may cause precipitation. Stability studies (25°C, 40°C/75% RH) over 6 months with LC-MS monitoring are advised .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 2
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3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile

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